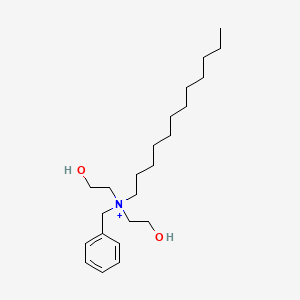

Benzoxonium

Beschreibung

Eigenschaften

CAS-Nummer |

23884-64-2 |

|---|---|

Molekularformel |

C23H42NO2+ |

Molekulargewicht |

364.6 g/mol |

IUPAC-Name |

benzyl-dodecyl-bis(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C23H42NO2/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3/q+1 |

InChI-Schlüssel |

BTAFSOGRDASALR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1 |

Kanonische SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1 |

Andere CAS-Nummern |

23884-64-2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Antimicrobial Action of Benzoxonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, a quaternary ammonium compound (QAC), is a potent antiseptic agent with a broad spectrum of antimicrobial activity.[1] This technical guide provides an in-depth exploration of the core mechanism by which this compound chloride exerts its antimicrobial effects. Due to the extensive research available on the closely related compound benzalkonium chloride (BAC), its mechanism of action is presented here as a representative model for understanding the antimicrobial properties of this compound chloride, with specific data for this compound chloride explicitly noted where available.

Core Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for quaternary ammonium compounds like this compound chloride is the disruption of microbial cell membranes.[2][3][4] This process can be broken down into several key stages:

-

Adsorption and Binding: As cationic surfactants, QACs possess a positively charged nitrogen atom which is attracted to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[4] This electrostatic interaction facilitates the adsorption of this compound chloride onto the cell wall.

-

Penetration and Membrane Disruption: The lipophilic alkyl chain of the molecule then penetrates the hydrophobic lipid bilayer of the cell membrane.[2] This insertion disrupts the ordered structure of the membrane, leading to a loss of integrity.

-

Leakage of Cellular Contents: The compromised membrane becomes permeable, resulting in the leakage of essential intracellular components, including potassium ions, nucleotides, and enzymes.[2][3]

-

Enzyme Inhibition and Protein Denaturation: Beyond membrane disruption, this compound chloride can also interfere with critical metabolic processes by inhibiting cellular enzymes and denaturing proteins.[2][3] This multifaceted attack contributes to the rapid bactericidal effect.

The overall consequence of these events is the cessation of essential cellular functions and, ultimately, cell death.[2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound chloride has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against various microorganisms.

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 2-5 | Slightly higher than MIC |

| Streptococcus pyogenes | Gram-positive | 2-5 | Slightly higher than MIC |

| Streptococcus pneumoniae | Gram-positive | 2-5 | Slightly higher than MIC |

| Escherichia coli | Gram-negative | 16-48 | Slightly higher than MIC |

| Klebsiella pneumoniae | Gram-negative | 16-48 | 100 (after 10 min) |

| Pseudomonas aeruginosa | Gram-negative | 16-48 | Slightly higher than MIC |

| Candida albicans | Fungus | 6-8 | Slightly higher than MIC |

| Data sourced from a study on 14 strains associated with buccopharyngeal infections.[1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following is a generalized protocol for determining the MIC and MBC of this compound chloride, based on standard broth microdilution methods.

1. Preparation of Materials:

-

This compound chloride stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Sterile agar plates for MBC determination.

2. MIC Assay (Broth Microdilution):

-

Serially dilute the this compound chloride stock solution across the wells of the microtiter plate using the growth medium to achieve a range of concentrations.

-

Inoculate each well with the standardized microbial suspension. Include a positive control well (microbe, no drug) and a negative control well (medium, no microbe).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of this compound chloride that completely inhibits visible growth of the microorganism.

3. MBC Assay:

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto a sterile agar plate.

-

Incubate the agar plates under appropriate conditions.

-

The MBC is the lowest concentration of this compound chloride that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion

This compound chloride is a highly effective antimicrobial agent that primarily acts by disrupting the integrity of microbial cell membranes, leading to cell death. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, makes it a valuable component in various antiseptic and disinfectant formulations. The quantitative data from MIC and MBC studies confirm its potency at low concentrations. Further research into the specific interactions of this compound chloride with microbial membrane components and cellular pathways will continue to enhance our understanding and application of this important compound.

References

- 1. In vitro activity of this compound chloride on selected buccopharyngeal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 3. Benzalkonium | C22H40N+ | CID 2330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of Benzoxonium Chloride: A Technical Guide for Researchers

For Immediate Release

[City, State] – In the dynamic landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This technical guide offers an in-depth exploration of benzoxonium chloride, a quaternary ammonium compound known for its antiseptic properties.[1] Tailored for researchers, scientists, and drug development professionals, this document consolidates critical data, outlines experimental protocols, and visualizes key molecular interactions to facilitate further investigation and application.

This compound chloride, chemically known as N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride, is utilized in various pharmaceutical preparations for its broad-spectrum antimicrobial activity.[1][2] This guide synthesizes available scientific data to provide a comprehensive resource on its fundamental characteristics.

Core Physicochemical Properties

A clear understanding of the physicochemical profile of a compound is the bedrock of drug development. The following table summarizes the key properties of this compound chloride. While extensive experimental data for some properties of this compound chloride are not widely published, information from its analogues and publicly available databases provides valuable insights.[1]

| Property | Value | Source/Reference |

| Chemical Name | N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride | [1] |

| Synonyms | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride, Absonal, Bradophen, Orofar | [1] |

| CAS Number | 19379-90-9 | [1] |

| Molecular Formula | C23H42ClNO2 | [1][3] |

| Molecular Weight | 400.04 g/mol | [1][3] |

| Melting Point | 121.6–121.9 °C (for C16 analogue); 124.2–124.7 °C (for C18 analogue) | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Predicted to have low water solubility. Readily soluble in ethanol and acetone. | [1][4] |

| pKa | Data not available | [1] |

Mechanism of Action: Disrupting Microbial Defenses

The primary antimicrobial action of this compound chloride, a cationic surfactant, lies in its ability to disrupt microbial cell membranes.[2] It interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[2][5] This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[2][4]

While this general mechanism is well-established for quaternary ammonium compounds, specific signaling pathways within microbial cells affected by these compounds are an area of ongoing research.[1] Studies on the closely related benzalkonium chloride have shed light on potential cellular pathways that may also be relevant to this compound chloride.

Key Signaling Pathways Implicated in Cellular Response

Research into the broader effects of quaternary ammonium compounds has identified several signaling pathways that are modulated by these molecules. These findings, primarily from studies on benzalkonium chloride, offer valuable insights for researchers investigating this compound chloride.

One significant pathway is the TGF-β1/Smad3 signaling pathway , which is implicated in subconjunctival fibrosis induced by benzalkonium chloride through the modulation of COX-2.[6][7]

Furthermore, studies have shown that benzalkonium chlorides can alter sterol and lipid homeostasis by affecting pathways such as the LXR/RXR signaling pathway .[8][9]

Additionally, benzalkonium chloride has been shown to initiate pro-inflammatory responses through the activation of the NLRP3 inflammasome .[10]

Experimental Protocols for Research

To facilitate reproducible and comparative research, this section details common experimental protocols relevant to the study of this compound chloride.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound chloride stock solution

-

Bacterial culture (e.g., Streptococcus mutans)

-

Brain Heart Infusion (BHI) broth

-

96-well microtiter plate

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL).[2]

-

In a 96-well plate, prepare two-fold serial dilutions of the this compound chloride stock solution in BHI broth.[2]

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.[2]

-

Include positive (bacteria and broth) and negative (broth only) controls.[2]

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.[2]

-

Determine the MIC by identifying the lowest concentration that shows no visible turbidity or by measuring optical density at 600 nm.[2]

Biofilm Inhibition Assay

This assay evaluates the ability of this compound chloride to prevent the formation of microbial biofilms.

Materials:

-

This compound chloride stock solution

-

Bacterial culture (e.g., Streptococcus mutans)

-

BHI broth supplemented with 1% sucrose

-

96-well microtiter plate

-

Phosphate-buffered saline (PBS)

-

Methanol

-

0.1% crystal violet solution

-

30% acetic acid

-

Plate reader

Procedure:

-

Add diluted bacterial culture to the wells of a 96-well plate.[2]

-

Add various concentrations of this compound chloride to the wells at the time of inoculation.[2]

-

Incubate at 37°C in a 5% CO₂ atmosphere for 24-48 hours to allow biofilm formation.[2]

-

Gently wash the wells with PBS to remove planktonic bacteria.[2]

-

Fix the biofilms with methanol.[2]

-

Stain the biofilms with 0.1% crystal violet solution.[2]

-

Wash the wells to remove excess stain and solubilize the bound crystal violet with 30% acetic acid.[2]

-

Measure the absorbance at 570 nm. A reduction in absorbance indicates anti-biofilm activity.[2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Materials:

-

Human Gingival Fibroblasts (HGFs)

-

DMEM with 10% FBS

-

This compound chloride

-

MTT solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed HGFs into a 96-well plate and incubate for 24 hours for cell attachment.[2]

-

Prepare various concentrations of this compound chloride in serum-free DMEM.[2]

-

Replace the medium with the this compound chloride solutions and incubate for the desired exposure time.[2]

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.[2]

-

Incubate for 2-4 hours to allow formazan crystal formation by viable cells.[2]

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Analytical Methodologies for Quantification

Accurate quantification of this compound chloride is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose.[1]

Validated RP-HPLC Method Parameters:

-

Column: Nucleosil C18 (250 x 4.6 mm, 5 µm)[11]

-

Mobile Phase: 10 mM potassium dihydrogen phosphate buffer and acetonitrile (20:80 v/v)[11]

-

Flow Rate: 1 ml/min[11]

-

Detection Wavelength: 215 nm[11]

-

Retention Time: 9.76 ± 0.36 min[11]

This guide provides a foundational resource for researchers working with this compound chloride. The compiled data, outlined protocols, and visual representations of molecular interactions are intended to streamline experimental design and foster a deeper understanding of this important antiseptic compound. Further research is encouraged to fill the existing knowledge gaps, particularly concerning the specific signaling pathways directly modulated by this compound chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Chloride | C23H42ClNO2 | CID 29563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 6. Benzalkonium chloride induces subconjunctival fibrosis through the COX-2-modulated activation of a TGF-β1/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Multiomics Investigation Reveals Benzalkonium Chloride Disinfectants Alter Sterol and Lipid Homeostasis in the Mouse Neonatal Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiomics Investigation Reveals Benzalkonium Chloride Disinfectants Alter Sterol and Lipid Homeostasis in the Mouse Neonatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzalkonium chloride initiates proinflammatory responses via NLRP3 inflammasome activation [jstage.jst.go.jp]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Benzoxonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of benzoxonium chloride, a quaternary ammonium compound with significant antiseptic properties. This document details the chemical processes for its creation and the analytical methodologies for its structural confirmation, serving as a vital resource for professionals in the fields of chemical research and pharmaceutical development.

Synthesis of this compound Chloride

The synthesis of this compound chloride and its analogues is typically achieved through a two-step process. The general method involves the initial synthesis of an N,N-bis(2-hydroxyethyl)-N-alkylamine intermediate, followed by quaternization with benzyl chloride to yield the final product.

General Synthesis Pathway

The synthesis begins with the reaction of diethanolamine with an appropriate 1-bromoalkane to form the N,N-bis(2-hydroxyethyl)-N-alkylamine intermediate. This intermediate is then reacted with benzyl chloride in a solvent-free reaction to produce the this compound-like salt.

Experimental Protocols

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-N-alkylamines [1] A mixture of diethanolamine (22.5 mmol), anhydrous potassium carbonate (30 mmol), and potassium iodide (3 mmol) is dispersed in 40 mL of acetonitrile. To this suspension, the corresponding 1-bromoalkane (15 mmol) is added. The reaction mixture is then refluxed for 12 hours under a nitrogen atmosphere. After cooling, the solid is filtered off, and the acetonitrile is removed under reduced pressure. The resulting residue is dissolved in water and extracted with dichloromethane to yield the N,N-bis(2-hydroxyethyl)-N-alkylamine intermediate.

Step 2: Synthesis of N-benzyl-N,N-bis(2-hydroxyethyl)alkane-1-aminium Chloride [1] The intermediate N,N-bis(2-hydroxyethyl)-N-alkylamine (14 mmol) is mixed with benzyl chloride (28 mmol) in a flask. This mixture is heated without a solvent at 100 °C for 2 hours. Following the heating period, the reaction mixture is allowed to stand at room temperature for 5 days.

Purification: The crude product is purified by crystallization. This is typically achieved using a mixture of methanol and ethyl acetate (1:10), followed by a second crystallization from a mixture of methanol and diethyl ether (1:10) to yield the final product as a white solid[1].

Quantitative Data for Synthesis

The yields for the synthesis of a series of this compound-like salts with varying alkyl chain lengths have been reported to be in the range of 42–79%[1].

| Alkyl Chain Length | Compound Name | Yield (%) | Melting Point (°C) |

| C10 | N-benzyl-N,N-bis(2-hydroxyethyl)decane-1-aminium chloride | 42-79 | - |

| C12 (this compound) | N-benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride | 42-79 | - |

| C14 | N-benzyl-N,N-bis(2-hydroxyethyl)tetradecan-1-aminium chloride | 65 | 120.6–120.9 |

| C16 | N-benzyl-N,N-bis(2-hydroxyethyl)hexadecan-1-aminium chloride | 42-79 | - |

| C18 | N-benzyl-N,N-bis(2-hydroxyethyl)octadecan-1-aminium chloride | 42-79 | - |

Note: Specific yields for C10, C12, C16, and C18 analogues are not individually detailed in the primary literature but fall within the reported range.

Structural Elucidation

The structural confirmation of this compound chloride is primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

References

antimicrobial spectrum of benzoxonium chloride against clinical isolates

An In-depth Technical Guide on the Antimicrobial Spectrum of Benzoxonium Chloride Against Clinical Isolates

Introduction

This compound chloride, a quaternary ammonium compound, is utilized as an antiseptic agent, primarily in the treatment of buccopharyngeal infections.[1] Its broad-spectrum antimicrobial activity is a key attribute for its therapeutic efficacy.[1] This technical guide provides a detailed review of the antimicrobial spectrum of this compound chloride, with a focus on quantitative data from studies on clinical isolates, experimental methodologies, and its mechanism of action.

Mechanism of Action

The primary mechanism of action for this compound chloride, typical of quaternary ammonium compounds, involves the disruption of microbial cell membranes.[1] The positively charged cationic head of the molecule is attracted to the negatively charged components of the microbial cell surface.[1] This interaction initiates a cascade of events leading to cell death:

-

Adsorption and Penetration: The this compound chloride molecules adsorb to the cell surface and penetrate the cell wall.[1]

-

Membrane Disruption: The lipophilic portion of the molecule integrates into the lipid bilayer of the cytoplasmic membrane, disrupting its integrity and fluidity.[1]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low-molecular-weight intracellular components, such as ions and amino acids.[1]

-

Enzyme Inhibition and Protein Denaturation: The disruption of membrane-bound enzymes and the denaturation of cellular proteins further contribute to the antimicrobial effect.[1]

-

Cell Lysis and Death: The culmination of these events leads to cell lysis and death.[1]

Antimicrobial Spectrum and Efficacy

This compound chloride has demonstrated in vitro antimicrobial activity against a variety of pathogens associated with buccopharyngeal infections.[2] Its efficacy is generally more pronounced against Gram-positive bacteria compared to Gram-negative bacteria.[2]

Quantitative Data from Clinical Isolates

The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound chloride against various clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride against Buccopharyngeal Pathogens

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | 2 | |

| Streptococcus pyogenes | 2 | |

| Streptococcus sanguis | 2.5 | |

| Streptococcus mitis | 2.5 | |

| Streptococcus salivarius | 2.5 | |

| Corynebacterium diphtheriae | 5 | |

| Klebsiella pneumoniae | 16 | |

| Pseudomonas aeruginosa | 32 | |

| Proteus vulgaris | 48 | |

| Escherichia coli | 32 | |

| Candida albicans | 6-8 |

Data sourced from Arzneimittelforschung, 1987.[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Chloride against Buccopharyngeal Pathogens

| Microorganism | Strain | MBC (µg/mL) at 1 min | MBC (µg/mL) at 2 min |

| Staphylococcus aureus | 2.5 | 2.5 | |

| Streptococcus pyogenes | 2.5 | 2.5 | |

| Streptococcus sanguis | 5 | 2.5 | |

| Streptococcus mitis | 5 | 2.5 | |

| Streptococcus salivarius | 5 | 2.5 | |

| Corynebacterium diphtheriae | 10 | 5 | |

| Klebsiella pneumoniae | >100 | >100 | |

| Pseudomonas aeruginosa | 64 | 32 | |

| Proteus vulgaris | 64 | 64 | |

| Escherichia coli | 64 | 32 | |

| Candida albicans | 12 | 10 |

Data sourced from Arzneimittelforschung, 1987.[2] One strain of K. pneumoniae required 100 µg/mL and 10 minutes of exposure for a bactericidal effect.[2]

Experimental Protocols

The following methodologies were employed to determine the antimicrobial spectrum of this compound chloride against buccopharyngeal pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs were determined using a broth dilution method.

-

Inoculum Preparation: Bacterial and fungal strains were cultured to achieve a specific cell density.

-

Serial Dilution: A series of twofold dilutions of this compound chloride were prepared in a suitable broth medium.

-

Inoculation: Each dilution was inoculated with the standardized microbial suspension.

-

Incubation: The inoculated tubes or plates were incubated under appropriate conditions for each microorganism.

-

Observation: The MIC was recorded as the lowest concentration of this compound chloride that completely inhibited visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay.

-

Subculturing: Aliquots from the tubes/wells showing no visible growth in the MIC assay were subcultured onto an appropriate agar medium.

-

Incubation: The agar plates were incubated to allow for the growth of any surviving microorganisms.

-

Observation: The MBC was defined as the lowest concentration of this compound chloride that resulted in a ≥99.9% reduction in the initial inoculum count.

Resistance and Cross-Resistance

While specific data on resistance development to this compound chloride is limited, studies on the related compound, benzalkonium chloride, have shown that exposure can lead to reduced susceptibility.[3][4][5][6] Mechanisms of resistance to quaternary ammonium compounds can include changes in membrane composition, overexpression of efflux pumps, and horizontal gene transfer.[3] It has also been observed that exposure to sublethal concentrations of benzalkonium chloride can induce resistance to certain antibiotics in clinical isolates of Klebsiella pneumoniae.[6] This highlights the potential for cross-resistance and the importance of appropriate usage of these antiseptic agents.

This compound chloride demonstrates significant in vitro antimicrobial activity against a range of clinically relevant bacteria and fungi, particularly those associated with buccopharyngeal infections.[2] Its efficacy is more pronounced against Gram-positive bacteria. The mechanism of action, typical of quaternary ammonium compounds, involves the disruption of cell membrane integrity, leading to cell death.[1] The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. Further research is warranted to explore the potential for resistance development and cross-resistance with antibiotics in a broader range of clinical isolates.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro activity of this compound chloride on selected buccopharyngeal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Exposure to Sublethal Concentrations of Benzalkonium Chloride Induces Antimicrobial Resistance and Cellular Changes in Klebsiellae pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Bacterial Cell Membranes by Benzoxonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of benzoxonium chloride, a quaternary ammonium compound, on bacterial cell membranes. It delves into the quantitative antimicrobial data, detailed experimental methodologies, and the core mechanisms of its bactericidal and bacteriostatic effects.

Core Mechanism of Action: Membrane Disruption

This compound chloride exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This process is initiated by the electrostatic interaction between the cationic headgroup of the this compound chloride molecule and the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids.[1]

Following this initial adsorption, the lipophilic alkyl chain of the molecule penetrates and intercalates into the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the membrane's fluidity and structural integrity, leading to a cascade of detrimental effects.[2] The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential low-molecular-weight intracellular components, including ions, nucleotides, and amino acids. This ultimately leads to cell death.

The bactericidal or bacteriostatic action of this compound chloride is dependent on its concentration. At higher concentrations, it causes irreversible damage to the cell membrane, leading to rapid cell lysis. At lower, sub-lethal concentrations, it can inhibit bacterial growth by interfering with membrane functions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early-Stage Discovery Research on Benzoxonium Compounds

This technical guide provides a comprehensive overview of the current landscape of early-stage discovery research on this compound compounds. As quaternary ammonium compounds, they possess notable antiseptic properties, making them subjects of interest for further investigation. This document synthesizes the available scientific literature, focusing on their synthesis, mechanism of action, in vitro efficacy, and associated experimental protocols. Due to the limited publicly available data on a wide range of this compound compounds, relevant data from the closely related and more extensively studied benzalkonium chloride (BAC) is included for comparative context where appropriate. This guide aims to serve as a foundational resource for professionals engaged in the exploration and development of novel antimicrobial agents.

Synthesis of this compound-like Compounds

The synthesis of this compound compounds, specifically a series of alkyl-bis(2-hydroxyethyl)benzylammonium chlorides, can be achieved through a two-step reaction process.[1] The general scheme involves the reaction of an appropriate tertiary amine with a benzyl halide.

General Synthesis Protocol

A common method for preparing this compound-like salts is the two-step reaction outlined by Limanov et al.[1] This process is depicted in the workflow below.

Mechanism of Action

The primary antimicrobial mechanism of this compound chloride and other quaternary ammonium compounds involves the disruption of microbial cell membranes.[2][3][4][5][6] The cationic nature of these molecules facilitates an interaction with the negatively charged components of the microbial cell envelope, leading to a cascade of events that result in cell death.

The key steps in this process are:

-

Adsorption and Penetration: The positively charged head of the this compound molecule adsorbs to the negatively charged microbial cell surface and penetrates the cell wall.[3]

-

Membrane Disruption: The lipophilic alkyl chain of the molecule integrates into the lipid bilayer of the cytoplasmic membrane. This disrupts the membrane's fluidity and integrity.[3][5]

-

Leakage of Intracellular Components: The compromised membrane becomes permeable, allowing essential low-molecular-weight components such as ions, nucleotides, and amino acids to leak out of the cell, leading to cell death.[2][3]

In Vitro Efficacy and Cytotoxicity

Research into a series of this compound-like salts with varying alkyl chain lengths (C10-C18) has provided quantitative data on their biocidal, virucidal, and cytotoxic effects.[1]

Biocidal and Virucidal Activity

The antimicrobial efficacy of these compounds has been tested against a panel of bacterial strains and viruses. The tables below summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-like Salts against Various Bacteria [1]

| Compound (Alkyl Chain) | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |

| 5a (C10) | 128 | 128 | 256 |

| 5b (C12) | 4 | 32 | 128 |

| 5c (C14) | 4 | 16 | 64 |

| 5d (C16) | 16 | 32 | 128 |

| 5e (C18) | 32 | 128 | 128 |

Table 2: Virucidal Activity of this compound-like Salts [1]

| Compound (at 0.1%) | Virus Titer Reduction (log10) |

| 5b (C12) | > 4.5 |

| 5c (C14) | > 4.5 |

| 5d (C16) | > 4.5 |

| Ethanol (70%) | > 4.5 |

| BAC (0.1%) | > 4.5 |

Cytotoxicity

The cytotoxicity of these compounds was evaluated to determine their basic safety profile.

Table 3: Cytotoxicity (IC50) of this compound-like Salts on HaCaT Cells [1]

| Compound (Alkyl Chain) | IC50 (μM) |

| 5a (C10) | 215.8 |

| 5b (C12) | 37.1 |

| 5c (C14) | 14.5 |

| 5d (C16) | 20.3 |

| 5e (C18) | 54.7 |

Potential Signaling Pathway Involvement

While specific signaling pathway studies for this compound compounds are scarce, research on the structurally similar benzalkonium chloride (BAC) suggests potential interactions. For instance, BAC has been shown to initiate pro-inflammatory responses through the activation of the NLRP3 inflammasome.[7] This activation is thought to be triggered by the derangement of ion fluxes caused by the surfactant properties of the molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early-stage discovery of this compound compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Preparation of Bacterial Inoculum: Adjust a suspension of the test bacteria to a concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL in a suitable broth medium (e.g., Brain Heart Infusion broth).[8]

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound compound stock solution in the broth within a 96-well microtiter plate.[8]

-

Inoculation: Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound. This results in a final bacterial concentration of 5 x 10⁵ CFU/mL.[8] Include positive (bacteria in broth) and negative (broth only) controls.[8]

-

Incubation: Incubate the plate at 37°C for 24 hours.[8]

-

Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible turbidity after incubation.[8]

Virucidal Activity Testing

This quantitative suspension test evaluates the ability of a compound to inactivate viruses.[1]

-

Preparation of Test Mixture: Mix one part of the virus suspension with one part of bovine serum albumin (final concentration 0.03% for 'clean conditions') and eight parts of the test compound solution.[1]

-

Exposure: Maintain the mixture at room temperature for a defined exposure time (e.g., 5 minutes).[1]

-

Neutralization: Stop the reaction by dilution in an appropriate ice-cold medium.

-

Virus Titration: Determine the remaining infectious virus titer using a standard method, such as a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.

-

Calculation: Calculate the reduction in virus titer by comparing the titer of the test sample to that of a virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

-

Cell Seeding: Seed human cells (e.g., HaCaT keratinocytes) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.[8]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

Early-stage research on this compound compounds reveals their potential as effective antimicrobial and virucidal agents, consistent with the properties of other quaternary ammonium salts. The available data, primarily from a series of this compound-like salts, indicates that antimicrobial activity is influenced by the length of the alkyl chain. However, a significant knowledge gap exists regarding their pharmacokinetic and pharmacodynamic profiles, as well as their interactions with specific cellular signaling pathways.[9]

Future research should focus on:

-

Synthesizing and screening a broader range of this compound analogues to establish a more comprehensive structure-activity relationship.

-

Conducting dedicated preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand their in vivo behavior.[9]

-

Investigating the molecular mechanisms underlying their cytotoxic effects and potential for inducing inflammatory responses.

-

Evaluating their efficacy in more complex models, such as biofilms and in vivo infection models.

Addressing these areas will be crucial for determining the therapeutic potential and safety of this compound compounds in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Articles [globalrx.com]

- 5. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 6. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 7. Benzalkonium chloride initiates proinflammatory responses via NLRP3 inflammasome activation. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of Benzoxonium Chloride and its Analogue, Benzalkonium Chloride, in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally-derived data on the solubility and stability of benzoxonium chloride (CAS: 19379-90-9) is limited. A technical guide from BenchChem notes that "extensive experimental data for this compound chloride is not widely consolidated" and that specific solubility data is "not available."[1] The DrugBank database lists a predicted water solubility of 0.000115 mg/mL, which is exceptionally low for a quaternary ammonium salt and highlights the uncertainty without experimental validation.[2]

Given this scarcity of data, this guide will provide a comprehensive overview of the solubility and stability of benzalkonium chloride (BAC) , a closely related and extensively studied quaternary ammonium compound. Benzalkonium chloride is frequently used in pharmaceutical formulations as an antimicrobial preservative and shares structural similarities with this compound chloride.[3][4] The methodologies and data presented for benzalkonium chloride can serve as a valuable reference point and a methodological template for researchers investigating this compound chloride.

Introduction to Quaternary Ammonium Antiseptics

This compound chloride, chemically known as N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride, is a quaternary ammonium compound with antiseptic properties.[1] Similarly, benzalkonium chloride (BAC) is a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group varies in chain length, typically comprising C12 and C14 homologues.[4] These cationic surfactants are widely used in pharmaceutical products, including ophthalmic, nasal, and topical preparations, for their broad-spectrum antimicrobial activity.[5][6] Their mechanism of action involves disrupting microbial cell membranes, leading to cell lysis.[4] Understanding their solubility and stability in various laboratory solvents is critical for formulation development, quality control, and ensuring therapeutic efficacy.

Solubility Profile of Benzalkonium Chloride

Benzalkonium chloride is characterized by its high solubility in water and polar organic solvents, a property attributed to its charged quaternary ammonium head and the lipophilic nature of its benzyl group and alkyl chains.[4][7]

Qualitative Solubility

Qualitative assessments consistently describe benzalkonium chloride's solubility in common laboratory solvents. It is readily soluble in water, ethanol, methanol, and acetone.[7][8][9] Dissolution in water is typically rapid with agitation, forming solutions that are neutral to slightly alkaline and foam when shaken.[5][8] It is considered practically insoluble in diethyl ether.[10]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for benzalkonium chloride in various solvents.

| Solvent | Temperature | Concentration / Solubility | Source(s) |

| Water | 20 °C | Very Soluble | [5][8] |

| Water | Not Specified | 20 mg/mL (Sonication recommended) | [11] |

| Ethanol (95% or 96%) | Not Specified | Very Soluble | [5][8][10] |

| Acetone | Not Specified | Readily Soluble | [8] |

| DMSO | Not Specified | 50 mg/mL (Sonication recommended) | [11] |

| PEG300/Tween 80/Saline | Not Specified | 2.5 mg/mL (Sonication recommended) | [11] |

| Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |

Stability Profile of Benzalkonium Chloride

Stability testing is crucial to ensure that a substance maintains its quality, safety, and efficacy over time. Benzalkonium chloride has been shown to be a highly stable compound under various stress conditions.[12] Stability-indicating analytical methods are essential for distinguishing the intact compound from any potential degradation products.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation pathways and demonstrate the specificity of analytical methods. Studies have shown that benzalkonium chloride is remarkably stable under acidic, alkaline, oxidative, and thermal stress.[12]

The table below summarizes the conditions and outcomes of typical forced degradation studies performed on benzalkonium chloride.

| Stress Condition | Reagent / Parameters | Duration & Temperature | Observed Degradation | Source(s) |

| Acid Hydrolysis | 0.1 M HCl | 30 min at 70°C | Very stable; minimal to no degradation | [12] |

| Alkaline Hydrolysis | 1 M NaOH | 30 min at 70°C | Very stable; minimal to no degradation | [12] |

| Oxidation | 30% H₂O₂ | 90 min at 70°C | Very stable; no degradation observed | [12] |

| Thermal | Heat | Not specified | Stable | [5][12] |

While benzalkonium chloride itself is stable, degradation pathways have been induced under more extreme conditions, such as with Fenton oxidation or zero-valent iron activated persulfate, leading to products from dealkylation, demethylation, hydroxylation, and C-N bond cleavage.[13][14]

Experimental Protocols

Accurate determination of solubility and stability relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of benzalkonium chloride.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation : Add an excess amount of benzalkonium chloride to a known volume of the selected laboratory solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration : Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid. Care must be taken to avoid adsorption of the analyte onto the filter material; Nylon filters are often suitable.[6]

-

Quantification : Dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of benzalkonium chloride using a validated HPLC method (see Protocol 4.3).

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Study (Forced Degradation)

This protocol outlines a typical procedure for a forced degradation study as per ICH guidelines.

-

Sample Preparation : Prepare stock solutions of benzalkonium chloride in a suitable diluent (e.g., mobile phase, water).

-

Stress Application :

-

Acidic : Add an equal volume of 1 M HCl to the stock solution.

-

Alkaline : Add an equal volume of 1 M NaOH to the stock solution.

-

Oxidative : Add an equal volume of 30% H₂O₂ to the stock solution.

-

Thermal : Subject the stock solution to elevated temperatures (e.g., 70°C).

-

-

Incubation : Store the stressed samples under the specified conditions for a predetermined time.

-

Neutralization : After incubation, cool the acidic and alkaline samples to room temperature and neutralize them.

-

Analysis : Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Evaluation : Compare the chromatograms of the stressed samples to the control to identify any degradation peaks and quantify the loss of the parent compound.

Representative HPLC Method for Benzalkonium Chloride Quantification

Numerous HPLC methods have been developed for BAC. The following is a representative stability-indicating method.[15][16]

-

Instrument : High-Performance Liquid Chromatograph with UV detector.

-

Column : Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm).[15][16]

-

Mobile Phase : Isocratic mixture of acetonitrile and phosphate buffer (e.g., pH 5.5; 0.05 M) in a 70:30 (v/v) ratio.[15][16]

-

Injection Volume : 20 µL.

-

Quantification : Based on the sum of the peak areas of the major homologues (C12 and C14) compared to a reference standard.

Visualized Experimental Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining equilibrium solubility.

Caption: Workflow for a forced degradation stability study.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scispace.com [scispace.com]

- 4. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 5. Benzalkonium chloride | 8001-54-5 [chemicalbook.com]

- 6. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 7. Characterization and analysis of benzalkonium chloride in the laboratory [blog.yeswelab.fr]

- 8. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Benzalkonium chloride | Antibacterial | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient degradation of benzalkonium chloride (BAC) by zero-valent iron activated persulfate: Kinetics, reaction mechanisms, theoretical calculations and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. japsonline.com [japsonline.com]

A Guide to Theoretical and Computational Investigations of Benzoxonium Chloride Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxonium chloride, a quaternary ammonium compound (QAC), is a potent antiseptic agent with a broad spectrum of activity against various microorganisms. Understanding the molecular interactions that underpin its efficacy is crucial for the development of new antimicrobial agents and formulations. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study this compound chloride and related QACs. It covers the principles of quantum chemical calculations and molecular dynamics simulations, summarizes key findings from studies on analogous compounds, and provides standardized protocols for researchers entering this field.

Introduction to this compound Chloride

This compound chloride, chemically known as N-benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride, is a member of the quaternary ammonium salt family.[1] These compounds are characterized by a positively charged nitrogen atom bonded to four carbon atoms. This cationic headgroup, combined with a long hydrophobic alkyl chain, gives these molecules their surfactant properties and is fundamental to their antimicrobial action.

The primary mechanism of action for QACs like this compound chloride is the disruption of microbial cell membranes.[2] The positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, while the hydrophobic tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death. Computational studies are invaluable for elucidating the precise nature of these interactions at an atomic level.

Theoretical and Computational Methodologies

The study of molecular interactions at a microscopic level is greatly enhanced by computational chemistry. The two primary methods employed for molecules like this compound chloride are quantum mechanics (QM) and molecular mechanics (MM).

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for understanding the intrinsic properties of a molecule, such as its geometry, charge distribution, and reactivity. For a molecule like this compound chloride, DFT can be used to:

-

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

-

Calculate the electrostatic potential: Visualize the charge distribution on the molecular surface, identifying regions that are likely to engage in electrostatic interactions.

-

Analyze frontier molecular orbitals (HOMO/LUMO): Understand the molecule's reactivity and its ability to participate in chemical reactions.

While specific DFT studies on this compound chloride are not widely published, the methodology is well-established for similar compounds.[3]

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations are particularly well-suited for investigating the interaction of molecules like this compound chloride with larger biological systems, such as a cell membrane. In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements.

MD simulations have been instrumental in understanding how the closely related benzalkonium chloride (BAC) interacts with bacterial membranes. These studies have shown a multi-step process:

-

Approach: The BAC molecule moves towards the bacterial membrane.

-

Adsorption: The positively charged headgroup of the BAC molecule is attracted to the negatively charged surface of the membrane.

-

Integration: The hydrophobic tail of the BAC molecule inserts itself into the lipid bilayer, disrupting the membrane structure.[4][5]

These simulations provide a dynamic picture of the interaction, which is not possible with static quantum chemical calculations.

Data from Computational Studies on Related Compounds

Due to the limited availability of specific computational data for this compound chloride, we present findings from studies on benzalkonium chloride (BAC). BAC is structurally very similar to this compound chloride, with the primary difference being the substitution on the nitrogen atom (two methyl groups in BAC versus two hydroxyethyl groups in this compound chloride). This difference may influence the molecule's polarity and hydrogen bonding capabilities, but the overall mechanism of action is expected to be very similar.

Table 1: Key Findings from Molecular Dynamics Simulations of Benzalkonium Chloride (BAC) Interaction with a Listeria monocytogenes Membrane

| Parameter | Finding | Reference |

| Integration Time | BAC integrates into the bacterial membrane in less than 20 nanoseconds. | [5] |

| Interaction Phases | The interaction occurs in three phases: approach, adsorption, and integration into the lipid bilayer. | [4][5] |

| Post-Integration Behavior | After integration, the BAC molecule behaves similarly to the lipid molecules within the membrane. | [5] |

Experimental Protocols for Computational Studies

For researchers wishing to conduct their own theoretical and computational studies on this compound chloride or related compounds, the following protocols provide a general framework.

Protocol for Density Functional Theory (DFT) Calculations

-

Structure Preparation:

-

Obtain the 2D structure of this compound chloride.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).

-

-

DFT Calculation Setup:

-

Choose a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.

-

Specify the calculation type (e.g., geometry optimization, frequency calculation, single-point energy).

-

Define the charge and multiplicity of the molecule (for this compound cation, charge = +1, multiplicity = 1).

-

Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

-

-

Analysis:

-

Verify that the geometry optimization has converged to a true minimum by checking for the absence of imaginary frequencies.

-

Visualize the optimized geometry and molecular orbitals.

-

Analyze the calculated properties (e.g., Mulliken charges, dipole moment, HOMO-LUMO gap).

-

Protocol for Molecular Dynamics (MD) Simulations of Membrane Interaction

-

System Setup:

-

Obtain the 3D structure of this compound chloride (ideally from a DFT optimization).

-

Build a model of the bacterial cell membrane. This can be a simplified model consisting of one or more types of phospholipids (e.g., POPE, POPG).

-

Place one or more this compound chloride molecules near the membrane surface in a simulation box.

-

Solvate the system with water molecules and add counter-ions (e.g., Cl-) to neutralize the system.

-

-

MD Simulation Parameters:

-

Choose a force field suitable for both the ligand and the lipids (e.g., CHARMM, AMBER).

-

Define the simulation parameters, including temperature, pressure, and simulation time step.

-

Perform an energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it under constant pressure.

-

-

Production Run and Analysis:

-

Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the interaction.

-

Analyze the trajectory of the this compound chloride molecule relative to the membrane.

-

Calculate properties such as the distance between the molecule and the membrane, the orientation of the molecule, and the effect of the molecule on the membrane structure (e.g., membrane thickness, lipid ordering).

-

Visualizing Molecular Interactions and Workflows

Graphical representations are essential for understanding complex molecular interactions and computational workflows.

Caption: A general workflow for computational studies of this compound chloride.

Caption: Important non-covalent interactions for this compound chloride.

Caption: The multi-step process of membrane disruption by QACs.

Conclusion

Theoretical and computational studies provide powerful tools for understanding the molecular interactions of this compound chloride. While there is a need for more research focused specifically on this compound, the methodologies are well-established, and studies on analogous molecules like benzalkonium chloride offer significant insights. By combining quantum chemical calculations and molecular dynamics simulations, researchers can gain a detailed understanding of the structure-activity relationships of this important class of antiseptics, paving the way for the rational design of new and more effective antimicrobial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Efficient degradation of benzalkonium chloride (BAC) by zero-valent iron activated persulfate: Kinetics, reaction mechanisms, theoretical calculations and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shutterstock.com [shutterstock.com]

- 5. mdpi.com [mdpi.com]

The Historical Development and Discovery of Benzoxonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, chemically known as N-benzyl,N-dodecyl-N,N-di(2-hydroxyethyl)ammonium chloride, is a quaternary ammonium compound (QAC) utilized as an antiseptic and disinfectant. While it is a recognized active ingredient in various pharmaceutical preparations, particularly for buccopharyngeal applications, its specific historical development is not as extensively documented as that of its close analogue, benzalkonium chloride (BAC). This technical guide provides an in-depth overview of the historical context, discovery, synthesis, mechanism of action, and antimicrobial efficacy of this compound chloride. Due to the limited specific historical data for this compound chloride, the development of the broader class of QACs, particularly the pioneering work on BAC, will be referenced to provide a comprehensive historical perspective.

Historical Development of Quaternary Ammonium Compounds

The antimicrobial properties of quaternary ammonium compounds were first reported in 1916 by Jacobs and Heidelberg.[1] However, it was the seminal work of German pathologist and bacteriologist Gerhard Domagk in 1935 that brought these compounds to the forefront of disinfection and antisepsis.[2] Domagk's research, published in the journal Deutsche Medizinische Wochenschrift under the title 'A new class of disinfection material', introduced benzalkonium chloride to the public.[2] His work demonstrated that the attachment of an aliphatic group to the quaternary nitrogen significantly enhanced the biocidal properties of the compound, leading to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC.[1]

This discovery laid the foundation for the development of subsequent generations of QACs with improved efficacy, safety, and spectrum of activity. While the precise timeline of the discovery and first synthesis of this compound chloride is not well-documented in publicly available literature, its structural similarity to BAC places it within the broader historical development of these essential antimicrobial agents.

Synthesis of this compound Chloride

The synthesis of this compound chloride, a quaternary ammonium salt, can be achieved through a variation of the Menshutkin reaction, which involves the alkylation of a tertiary amine.[3] In this case, the tertiary amine is N,N-Bis(2-hydroxyethyl)dodecylamine, which is then quaternized using benzyl chloride.

The proposed two-step synthesis is as follows:

-

Formation of the Tertiary Amine: Dodecylamine is reacted with two equivalents of ethylene oxide to introduce the two hydroxyethyl groups, forming N,N-Bis(2-hydroxyethyl)dodecylamine.

-

Quaternization: The resulting tertiary amine is then reacted with benzyl chloride. The nucleophilic nitrogen atom of the amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt, this compound chloride.[4]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound chloride, typical of quaternary ammonium compounds, is the disruption of microbial cell membranes. As a cationic surfactant, the positively charged nitrogen head of the this compound chloride molecule is attracted to the negatively charged components of the microbial cell surface.

This interaction initiates a cascade of events:

-

Adsorption and Penetration: The this compound chloride molecules adsorb to the cell surface and penetrate the cell wall.

-

Membrane Disruption: The lipophilic dodecyl chain intercalates into the lipid bilayer of the cytoplasmic membrane, disrupting its fluidity and integrity.

-

Leakage of Intracellular Components: The compromised membrane leads to the leakage of essential low-molecular-weight intracellular components, such as ions, nucleotides, and amino acids.

-

Enzyme Inhibition and Protein Denaturation: Disruption of membrane-bound enzymes and denaturation of cellular proteins further contribute to the antimicrobial effect.

-

Cell Lysis and Death: The culmination of these events leads to cell lysis and death.

Antimicrobial Efficacy: Quantitative Data

A 1987 in vitro study by Cortat and Fels provides the most specific quantitative data on the antimicrobial activity of this compound chloride against various buccopharyngeal pathogens. The Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined for 14 strains. The results demonstrate a potent antimicrobial effect, particularly against Gram-positive bacteria and Candida albicans.[5]

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Exposure Time (min) |

| Gram-positive bacteria | Bacteria | 2 - 5 | Slightly higher than MIC | 1 - 2 |

| Gram-negative organisms | Bacteria | 16 - 48 | Slightly higher than MIC | 1 - 2 |

| Klebsiella pneumoniae (one strain) | Bacteria | - | 100 | 10 |

| Candida albicans | Fungus | 6 - 8 | Slightly higher than MIC | 1 - 2 |

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound chloride, based on standard laboratory methods.

Determination of MIC and MBC

Materials:

-

This compound chloride stock solution

-

Appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

96-well microtiter plates

-

Agar plates for subculturing

Protocol:

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound chloride stock solution in the 96-well microtiter plate using the appropriate culture medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microorganism and medium) and negative (medium only) growth controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound chloride that completely inhibits visible growth of the microorganism.

-

MBC Determination:

-

Subculture a small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth onto an appropriate agar medium.

-

Incubate the agar plates under suitable conditions.

-

The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

References

- 1. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]

- 2. researchgate.net [researchgate.net]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. [PDF] Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Semantic Scholar [semanticscholar.org]

- 5. In vitro activity of this compound chloride on selected buccopharyngeal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Benzoxonium Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxonium chloride is a quaternary ammonium compound employed as an antiseptic, primarily for infections of the buccopharyngeal region.[1] Its efficacy stems from its broad-spectrum antimicrobial activity.[1] The primary mechanism of action for quaternary ammonium compounds like this compound chloride involves the disruption of microbial cell membranes.[1][2][3] The positively charged cationic head of the molecule is drawn to the negatively charged components of the microbial cell surface.[1] This interaction leads to the intercalation of its lipophilic alkyl chain into the lipid bilayer, disrupting membrane integrity and causing the leakage of essential intracellular components, ultimately leading to cell death.[1][2]

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.[4] Determining the MIC is a critical step in the evaluation of new antimicrobial agents and for monitoring microbial resistance. This document provides a detailed protocol for determining the MIC of this compound chloride using the broth microdilution method, a standard and widely accepted technique.[5][6][7]

Data Presentation: Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the closely related quaternary ammonium compound, benzalkonium chloride (BKC), against a variety of microorganisms. These values provide a comparative reference for the expected antimicrobial activity of this compound chloride.

| Microorganism | Type | MIC Range (µg/mL) | Reference |

| Escherichia coli | Gram-negative bacteria | 5 | [8] |

| Staphylococcus aureus | Gram-positive bacteria | 10 | [8] |

| Pseudomonas aeruginosa | Gram-negative bacteria | 24 | [8] |

| Acinetobacter baumannii | Gram-negative bacteria | 26.66 | [8] |

| Streptococcus agalactiae | Gram-positive bacteria | 0.78 - 12.50 | [9] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[10]

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of this compound chloride in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of this compound chloride at which no visible growth is observed.[4]

Materials and Reagents

-

This compound chloride

-

Sterile 96-well, round-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (8 or 12 channels) and single-channel pipettes with sterile tips

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium

-

Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Sterile petri dishes

Preparation of Reagents and Media

-

This compound Chloride Stock Solution: Prepare a stock solution of this compound chloride at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[5] Dissolve the compound in a suitable solvent (e.g., sterile deionized water) and sterilize by membrane filtration if necessary.

-

Growth Media: Prepare CAMHB or other appropriate broth according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculum Preparation:

-

From a pure overnight culture on an agar plate, select 3-4 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer/nephelometer. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL for E. coli.[5]

-

Dilute this adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

-

Step-by-Step Procedure

-

Plate Setup: Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.[11]

-

Serial Dilution:

-

Add 100 µL of the this compound chloride stock solution (at 2x the highest desired final concentration) to the wells in the first column of the plate.[11]

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well by pipetting up and down.

-

Continue this process across the plate to the desired final concentration, typically up to column 10.

-

Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL before inoculation.[11]

-

Column 11 will serve as the positive control (no drug), and column 12 will be the negative/sterility control (no bacteria).[11]

-

-

Inoculation:

-

Within 15 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.[5] This will bring the final volume in each well to 200 µL and dilute the drug concentration by half to the final test concentrations.

-

Do not add bacteria to column 12.

-

-

Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.[8]

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound chloride in which there is no visible growth.[4]

-

The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.

-

Quality Control

-

Purity Check: Streak a sample of the standardized inoculum onto an agar plate to check for purity.

-

Reference Strains: Include a reference strain with a known MIC for this compound chloride (if available) or a related compound in each batch of tests to ensure the accuracy and reproducibility of the results.

-

Sterility Control: The negative control well must remain clear. If growth is observed, the test is invalid due to contamination.

-

Growth Control: The positive control well must show adequate growth.

Visualization

The following diagram illustrates the experimental workflow for the broth microdilution MIC assay.

Caption: Workflow for the Broth Microdilution MIC Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 3. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for In Vitro Biofilm Disruption Assay Using Benzoxonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biotic and abiotic surfaces. This protective environment renders bacteria within a biofilm significantly more resistant to antimicrobial agents and the host immune system compared to their planktonic (free-floating) counterparts. The ability of pathogenic bacteria to form biofilms is a major contributor to chronic infections and the failure of antibiotic therapies. Consequently, the development of effective anti-biofilm agents is a critical area of research in drug development.

Benzoxonium chloride is a quaternary ammonium compound with known antiseptic properties. Its potential as a biofilm disruption agent is of significant interest. These application notes provide detailed protocols for conducting in vitro biofilm disruption assays to evaluate the efficacy of this compound chloride against bacterial biofilms. The protocols cover biofilm formation, treatment with this compound chloride, and subsequent quantification of biofilm disruption using various established methods.

Mechanism of Action of Quaternary Ammonium Compounds on Biofilms

This compound chloride, as a quaternary ammonium compound, primarily exerts its antimicrobial effect by disrupting cellular membranes.[1][2] The cationic headgroup of the molecule interacts with the anionic components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.[1][2] In the context of biofilms, this compound chloride is thought to not only act on the individual bacterial cells within the biofilm but also potentially interact with the EPS matrix, leading to the destabilization and disruption of the biofilm structure.

Experimental Protocols

This section outlines the detailed methodologies for establishing bacterial biofilms in vitro, treating them with this compound chloride, and quantifying the extent of biofilm disruption. Common model organisms for biofilm studies include Staphylococcus aureus and Pseudomonas aeruginosa.

Protocol 1: Biofilm Formation in a 96-Well Microtiter Plate

This protocol describes the formation of static biofilms, a widely used high-throughput method for screening anti-biofilm compounds.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Tryptic Soy Broth (TSB) or other appropriate growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

Incubator (37°C)

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.

-

Culture Dilution: The following day, dilute the overnight culture in fresh TSB to an optical density (OD) of 0.1 at 600 nm.[3]

-

Inoculation of Microtiter Plate: Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate. Include wells with sterile TSB only as a negative control.

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[4][5]

Protocol 2: this compound Chloride Treatment

Materials:

-

Mature biofilms in a 96-well plate (from Protocol 1)

-

This compound chloride stock solution

-

Phosphate-buffered saline (PBS), sterile

-

Pipettes and sterile tips

Procedure:

-